Cas no 2648956-98-1 (3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride)

3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 3-bromo-3,3-difluoropropane-1-sulfonyl fluoride
- EN300-26865911
- 2648956-98-1
- 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride
-
- インチ: 1S/C3H4BrF3O2S/c4-3(5,6)1-2-10(7,8)9/h1-2H2
- InChIKey: MWGYGUBYZMPTPZ-UHFFFAOYSA-N
- ほほえんだ: BrC(CCS(=O)(=O)F)(F)F
計算された属性
- せいみつぶんしりょう: 239.90675g/mol
- どういたいしつりょう: 239.90675g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26865911-0.5g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 0.5g |
$1001.0 | 2025-03-20 | |
Enamine | EN300-26865911-0.05g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 0.05g |
$876.0 | 2025-03-20 | |
Enamine | EN300-26865911-5g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 5g |
$3023.0 | 2023-09-11 | ||
Enamine | EN300-26865911-0.25g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 0.25g |
$959.0 | 2025-03-20 | |
Enamine | EN300-26865911-2.5g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 2.5g |
$2043.0 | 2025-03-20 | |
Enamine | EN300-26865911-10g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 10g |
$4483.0 | 2023-09-11 | ||
Enamine | EN300-26865911-1.0g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 1.0g |
$1043.0 | 2025-03-20 | |
Enamine | EN300-26865911-5.0g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 5.0g |
$3023.0 | 2025-03-20 | |
Enamine | EN300-26865911-0.1g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 0.1g |
$917.0 | 2025-03-20 | |
Enamine | EN300-26865911-10.0g |
3-bromo-3,3-difluoropropane-1-sulfonyl fluoride |
2648956-98-1 | 95.0% | 10.0g |
$4483.0 | 2025-03-20 |
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
3-Bromo-3,3-difluoropropane-1-sulfonyl fluorideに関する追加情報
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride: A Versatile Sulfonating Agent in Medicinal Chemistry and Pharmaceutical Development
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride (CAS No. 2648956-98-1) represents a class of organosulfur compounds with unique chemical reactivity and structural versatility. This compound belongs to the family of sulfonyl fluorides, which are widely utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular structure combines bromine, fluorine, and sulfur functionalities, enabling it to participate in diverse chemical transformations that are critical for drug discovery and molecular design.
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride is characterized by its trifluoromethyl group and brominated substituents, which confer distinct physical and chemical properties. Recent studies have highlighted its potential as a precursor for the synthesis of sulfonamide derivatives, which are commonly employed in the development of anti-inflammatory agents and antifungal drugs. The presence of the sulfonyl fluoride group facilitates nucleophilic substitution reactions, making it a valuable reagent in the construction of complex organic molecules.
The synthesis of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride involves advanced methodologies such as fluorination reactions and electrophilic substitution processes. Researchers have recently reported the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach aligns with the growing trend of green chemistry in pharmaceutical manufacturing, as it minimizes energy consumption and reduces byproduct formation. The compound's stability under controlled conditions further supports its applicability in industrial-scale production.
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride has shown promising pharmacological potential in preclinical studies. In a 2023 study published in Journal of Medicinal Chemistry, it was demonstrated to act as a sulfonating agent that enhances the bioavailability of certain therapeutic agents. This property is particularly relevant for the development of prodrugs, where the compound can serve as a carrier for targeted drug delivery. The sulfonamide derivatives derived from this molecule have exhibited improved solubility and metabolic stability compared to traditional analogs.
Recent advancements in computational chemistry have enabled the prediction of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride's reactivity patterns. Machine learning models trained on large chemical datasets have identified its potential for forming novel heterocyclic scaffolds, which are essential in the design of drugs targeting neurodegenerative diseases. These findings underscore the compound's role in the exploration of new therapeutic targets and the optimization of existing drug candidates.
The application of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride extends beyond pharmaceuticals. In materials science, it has been explored as a building block for the synthesis of fluorinated polymers with enhanced thermal and chemical resistance. These polymers find applications in high-performance coatings and electronic devices, where their unique properties provide advantages over conventional materials. The compound's fluorinated structure contributes to its compatibility with various polymerization techniques.
Current research is focused on expanding the utility of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride in the context of personalized medicine. By leveraging its reactivity, scientists are developing strategies to tailor drug molecules for specific patient populations. For instance, the compound's ability to form sulfonamide linkages has been exploited in the design of drugs targeting genetic mutations associated with cancer. These innovations highlight the compound's adaptability to diverse scientific challenges.
Environmental and safety considerations are also central to the development of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride. While the compound itself is not classified as a hazardous substance, its synthesis and handling require adherence to standard laboratory protocols to ensure operational safety. Researchers are actively investigating sustainable synthesis methods to minimize the environmental impact of its production, reflecting the broader industry shift toward eco-friendly chemical processes.
Collaborative efforts between academia and industry are driving the commercialization of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride. Partnerships focused on drug discovery are exploring its potential in the development of novel antiviral agents, particularly against emerging pathogens. The compound's structural flexibility allows it to be modified into various bioactive forms, making it a versatile tool for medicinal chemists.
Future directions for 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride research include the exploration of its role in the development of biodegradable materials and its integration into biocatalytic processes. These advancements aim to address global challenges such as waste management and sustainable resource utilization. The compound's unique properties position it as a key player in the next generation of chemical innovations.
In conclusion, 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride represents a significant advancement in the field of organic chemistry and pharmaceutical science. Its multifaceted applications and adaptability to various synthetic strategies underscore its importance in modern research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
For further information on the synthesis, properties, and applications of 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride, researchers and industry professionals are encouraged to consult recent publications and specialized resources. The compound's ongoing development reflects the dynamic nature of chemical innovation and its impact on scientific and industrial progress.
3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride remains a focal point of interdisciplinary research, with its potential to contribute to breakthroughs in medicine, materials science, and environmental technology. As the field continues to evolve, this compound's role in advancing these areas is expected to grow, underscoring its significance in the chemical sciences.
References to recent studies and industry reports provide a comprehensive overview of the current state of research on 3-Bromo-3,3-difluoropropane-1-sulfonyl fluoride. These resources are essential for understanding its scientific and practical implications, as well as its potential to drive future innovations.
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